2'-beta-Dihydroxychalcone

Description

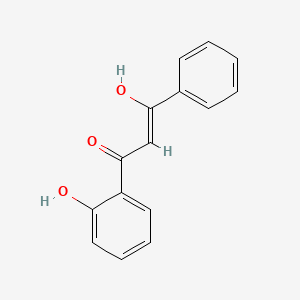

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12O3 |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

(Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C15H12O3/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-10,16-17H/b14-10- |

InChI Key |

AOJIJXJCNKMEET-UVTDQMKNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2O)/O |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Beta Dihydroxychalcone

Established Synthetic Pathways for Chalcones

The Claisen-Schmidt condensation stands as the most classical and widely employed method for the synthesis of chalcones, including 2'-beta-dihydroxychalcone. This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative.

Claisen-Schmidt Condensation Protocols for 2,2'-Dihydroxychalcone

The synthesis of 2,2'-dihydroxychalcone, a closely related analogue and often a synthetic target itself, typically involves the reaction of 2-hydroxyacetophenone (B1195853) with 2-hydroxybenzaldehyde (salicylaldehyde). The reaction is generally carried out in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol (B145695) or methanol.

The general procedure involves dissolving the 2-hydroxyacetophenone and the substituted benzaldehyde in an alcoholic solvent, followed by the addition of an aqueous solution of the base. The reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified, leading to the precipitation of the crude chalcone (B49325), which can then be purified by recrystallization.

Several studies have optimized the conditions for the Claisen-Schmidt condensation to improve yields and purity. For instance, variations in the base concentration and the solvent have been explored. Isopropyl alcohol has been reported as a good solvent, and optimization of the quantity of NaOH and reaction temperature (with 0°C being favorable) can significantly impact the yield. researchgate.net

Table 1: Conventional Claisen-Schmidt Synthesis of Hydroxychalcones

| Reactants | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2'-hydroxyacetophenone (B8834) and benzaldehyde derivatives | NaOH / Isopropyl alcohol | ~4 hours | Not specified | researchgate.net |

| Substituted 2'-hydroxyacetophenone and substituted benzaldehyde | KOH / Ethanol | 24 hours (room temp) or 4 hours (reflux) | 50-72% | mdpi.com |

| 2-hydroxyacetophenone and o-vanillin/salicylaldehyde/p-anisaldehyde/benzaldehyde | Base / Ionic Liquid | Not specified | Not specified | researchgate.net |

Mechanistic Considerations of Chalcone Condensation Reactions

The Claisen-Schmidt condensation proceeds through a base-catalyzed aldol (B89426) condensation mechanism. The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by the base (e.g., hydroxide ion), forming a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.

This nucleophilic addition results in the formation of a β-hydroxy ketone intermediate (an aldol). Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. The driving force for this dehydration is the formation of an extended conjugated system involving the two aromatic rings and the enone functionality.

Advanced and Green Synthesis Techniques

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce reaction times, minimize the use of hazardous solvents, and improve energy efficiency.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of chalcone synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. globalresearchonline.net

The synthesis of dihydroxychalcones under microwave irradiation typically involves the reaction of the corresponding hydroxyacetophenone and substituted benzaldehyde in the presence of a base, sometimes with a solid support or in a solvent-free system. For example, the synthesis of various dihydroxychalcones has been successfully carried out using microwave irradiation, resulting in good to excellent yields (65-95%) in a much shorter time frame than conventional methods. ijsr.net This rapid and efficient heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture. globalresearchonline.net

Table 2: Microwave-Assisted Synthesis of Hydroxychalcones

| Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4-dihydroxy/2,5-dihydroxy acetophenone and substituted benzaldehydes | Base-catalyzed, Microwave irradiation | Not specified | 65-95% | ijsr.net |

| 5′-fluoro-2′-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde | aq. KOH / Methanol, Microwave irradiation | 2 minutes | 86% | mdpi.com |

| 2'-hydroxyacetophenones and benzaldehydes | K2CO3, Microwave irradiation, solvent-free | 2-10 minutes | 70-93% | researchgate.net |

Solvent-Free Grinding Methodologies in Chalcone Preparation

Solvent-free synthesis, particularly using grinding or mechanochemical methods, represents a significant advancement in green chemistry. This technique involves the grinding together of solid reactants, often with a solid catalyst, in a mortar and pestle or a ball mill. The absence of a solvent reduces waste and simplifies the work-up procedure.

The synthesis of 2'-hydroxychalcones has been successfully achieved using this methodology. For instance, a one-step mechanochemical synthesis via Claisen-Schmidt condensation under ball mill conditions has been reported, yielding excellent results. mdpi.com The reaction between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde in the presence of solid KOH under grinding conditions can produce the desired chalcone in high yields. mdpi.com This method is not only environmentally benign but also can be more efficient than traditional solution-phase synthesis. gkyj-aes-20963246.com

Table 3: Solvent-Free Grinding Synthesis of 2'-Hydroxychalcones

| Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 5′-fluoro-2′-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde | KOH, Ball mill | 2 x 30 minutes | 96% | mdpi.com |

| 2-hydroxypropiophenone and aromatic aldehydes | NaOH pellets, Mortar and pestle | 10 minutes grinding, 30 minutes standing | Good yields | chemsociety.org.ng |

| Piperanal and various acetophenones | Solid NaOH, Mortar and pestle | Not specified | High yields | researchgate.net |

Catalytic Approaches in this compound Synthesis

While strong bases like NaOH and KOH are the conventional catalysts for the Claisen-Schmidt condensation, research has explored the use of other catalytic systems to improve reaction efficiency, selectivity, and environmental friendliness.

The use of solid-supported catalysts, such as bases impregnated on solid supports, can simplify catalyst removal and product purification. Additionally, the use of ionic liquids as reaction media has been investigated for the synthesis of 2'-hydroxychalcones, offering potential advantages in terms of recyclability. researchgate.net

Furthermore, acid-catalyzed pathways for chalcone synthesis exist, although they are less common for hydroxylated chalcones due to potential side reactions. However, specific solid acid catalysts could potentially be employed under optimized conditions. The exploration of novel and reusable catalysts remains an active area of research in the synthesis of this compound and its derivatives.

Chemical Modification and Derivatization Strategies

The chemical architecture of this compound offers multiple sites for modification, including the aromatic A- and B-rings and the α,β-unsaturated carbonyl system. These modifications are instrumental in fine-tuning the molecule's electronic and steric properties.

Strategies for Functional Group Introduction on the Chalcone Scaffold

The introduction of various functional groups onto the chalcone framework is a primary strategy to diversify the chemical properties of the parent compound. These modifications can be directed at either the aromatic rings or the enone bridge.

Common synthetic strategies for functionalizing the chalcone scaffold include:

Electrophilic Aromatic Substitution: The phenyl rings of the chalcone can undergo reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation to introduce a variety of substituents.

Modification of Existing Substituents: Hydroxyl groups, such as the one at the 2'-position, can be converted to ethers or esters. For instance, Fischer esterification can be employed to convert a carboxylic acid-substituted chalcone into its corresponding ester. nih.gov

Coupling Reactions: Modern cross-coupling reactions, including Suzuki–Miyaura and Heck couplings, provide powerful methods for creating carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of diverse aryl, alkyl, or other functional groups. mdpi.com

Cyclization Reactions: The α,β-unsaturated ketone system is a precursor for synthesizing various heterocyclic derivatives. For example, oxidative cyclization of 2'-hydroxychalcones can yield aurones. nih.gov

Deprotection/Protection Strategies: In syntheses involving multi-substituted chalcones, protecting groups like methoxymethyl (MOM) are often used to temporarily block reactive hydroxyl groups. These groups can be selectively removed later in the synthetic sequence using reagents like aqueous HCl in methanol. nih.gov

These synthetic manipulations allow for the creation of a library of chalcone derivatives with varied substitution patterns, which is crucial for developing compounds with tailored characteristics.

Synthesis of Dihydrochalcone (B1670589) Analogues of this compound

Dihydrochalcones are saturated analogues of chalcones where the α,β-double bond of the enone system is reduced to a single bond. This structural modification significantly alters the planarity and electronic properties of the molecule.

The conversion of a 2'-hydroxychalcone (B22705) to its corresponding 2'-hydroxydihydrochalcone can be achieved through several methods:

Catalytic Hydrogenation: A common and efficient method involves the selective reduction of the carbon-carbon double bond using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Biocatalytic Reduction: Enzymatic methods offer a green and highly selective alternative to chemical catalysis. Microbial transformations using organisms such as Yarrowia lipolytica and Saccharomyces cerevisiae have been shown to effectively reduce the double bond of 2'-hydroxychalcone to yield the corresponding dihydrochalcone. researchgate.net Cyanobacteria also possess enzymes capable of this bioreduction. researchgate.net

The resulting dihydrochalcone analogues provide a valuable comparison to their unsaturated counterparts in structure-activity relationship studies.

Preparation of Oxyalkylated Derivatives of Dihydroxychalcones

Oxyalkylation, particularly at the hydroxyl groups of dihydroxychalcones, is a key derivatization strategy. This modification increases the lipophilicity of the molecule, which can influence its interaction with biological membranes.

A general and effective method for the synthesis of O-alkylated chalcones is the Williamson ether synthesis. nih.gov This reaction involves the nucleophilic substitution of an alkyl halide by the phenoxide ion generated from a hydroxyl group on the chalcone scaffold.

The typical procedure for the oxyalkylation of a dihydroxychalcone, such as 2',4'-dihydroxychalcone (B613834), involves the following steps:

The dihydroxychalcone is dissolved in a suitable polar aprotic solvent, such as acetone.

Anhydrous potassium carbonate (K₂CO₃) is added as a base to deprotonate the more acidic hydroxyl group (typically the 4'-OH, as the 2'-OH is involved in intramolecular hydrogen bonding with the carbonyl oxygen).

The appropriate alkyl bromide is added to the reaction mixture.

The mixture is heated under reflux for several hours to drive the reaction to completion. nih.gov

This methodology has been used to synthesize a variety of oxyalkylated derivatives with different alkyl chains. nih.govnih.gov Ultrasound irradiation can be employed to facilitate the reaction, particularly for less reactive substrates. nih.gov

Below is a table of representative oxyalkylated chalcone derivatives synthesized from a dihydroxychalcone precursor.

| Compound Name | Alkyl Group | Reagents and Conditions |

| (2E)-1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one | Methyl | Iodomethane, K₂CO₃, Acetone |

| (2E)-1-[4-(Allyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one | Allyl | Allyl bromide, K₂CO₃, Acetone |

| (2E)-1-(2-Hydroxy-4-isobutoxyphenyl)-3-phenylprop-2-en-1-one | Isobutyl | Isobutyl bromide, K₂CO₃, Acetone |

| 2-Hydroxy,4-farnesyloxychalcone | Farnesyl | Farnesyl bromide, K₂CO₃, Acetone |

This table is generated based on methodologies described for 2',4'-dihydroxychalcone, which are applicable to other dihydroxychalcones. nih.gov

Biosynthetic Pathways and Natural Distribution of 2 Beta Dihydroxychalcone

Role of Chalcones in Flavonoid and Isoflavonoid Biosynthesis

Chalcones are a class of plant secondary metabolites that serve as central precursors in the biosynthesis of flavonoids and isoflavonoids, a large and diverse group of polyphenolic compounds. nih.govresearchgate.net These molecules, characterized by a C6-C3-C6 carbon framework, are synthesized as the initial intermediates in the flavonoid pathway. nih.gov The formation of the chalcone (B49325) structure is a critical commitment step, leading to the production of a wide array of downstream compounds, including flavanones, flavones, flavonols, anthocyanidins, and isoflavones. nih.govnih.gov

The biosynthesis begins with precursors from the general phenylpropanoid pathway. nih.gov Phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This acid is subsequently activated to its coenzyme A (CoA) ester, p-coumaroyl-CoA. nih.gov This activated molecule serves as the starter unit for the synthesis of the chalcone backbone. nih.govnih.gov The chalcone molecule itself then undergoes a series of enzymatic modifications, including isomerization, oxidation, and glycosylation, to generate the vast structural diversity observed in the flavonoid family. nih.gov

Key Enzymatic Activities in Dihydroxychalcone Biosynthesis

The formation and subsequent transformation of dihydroxychalcones are governed by the coordinated action of specific enzymes. The two primary enzymes responsible for the core reactions are Chalcone Synthase (CHS) and Chalcone Isomerase (CHI).

Chalcone synthase (CHS) is the pivotal enzyme that catalyzes the first committed step in flavonoid biosynthesis. mdpi.com It is a type III polyketide synthase responsible for the sequential condensation of precursor molecules to form the characteristic 15-carbon chalcone skeleton. researchgate.net

The catalytic process begins with the loading of a starter molecule, typically p-coumaroyl-CoA, onto a highly conserved cysteine residue in the enzyme's active site. nih.gov This is followed by a series of three successive decarboxylative condensation reactions with malonyl-CoA molecules. nih.gov Each condensation step extends the polyketide chain. After the formation of a linear tetraketide intermediate, CHS facilitates an intramolecular Claisen-type condensation. This final step results in the cyclization of the A-ring and the release of the product, naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone), which serves as a primary precursor for most flavonoids. researchgate.netnih.gov The specific hydroxylation pattern of the resulting chalcone, including dihydroxy variants, depends on the specific starter molecule utilized by the CHS enzyme.

Table 1: Key Enzymatic Reaction in Chalcone Biosynthesis

| Enzyme | Substrates | Product | Function |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone | Catalyzes the formation of the C15 chalcone backbone. nih.gov |

| Chalcone Isomerase (CHI) | Naringenin Chalcone | (2S)-Naringenin (a flavanone) | Catalyzes the stereospecific cyclization of the chalcone B-ring to form a flavanone (B1672756). mdpi.com |

Following the synthesis of the chalcone, Chalcone Isomerase (CHI) catalyzes the next crucial step in the pathway for many flavonoids: the stereospecific intramolecular cyclization of the chalcone to form a flavanone. mdpi.com While this cyclization can occur spontaneously, the enzymatic reaction is significantly more efficient. mdpi.com

The reaction involves the closure of the C-ring, converting the open-chain chalcone into the tricyclic flavanone structure. This isomerization is essential for the biosynthesis of a vast array of downstream flavonoids. mdpi.com The activity of CHI is dependent on the 2'-hydroxyl group of the chalcone substrate. The enzyme binds the chalcone in a specific conformation that facilitates a nucleophilic attack by the 2'-phenoxide ion on the α,β-unsaturated double bond, leading to the formation of the heterocyclic C-ring characteristic of flavanones. mdpi.com

Occurrence in Biological Systems and Plant Metabolomics Research

Chalcones and their derivatives are widespread throughout the plant kingdom, acting as pigments, defense compounds, and signaling molecules. nih.govnih.gov They are abundantly found in a variety of edible and medicinal plants, including fruits, vegetables, grains, legumes, and beverages like tea. nih.gov The largest number of naturally occurring chalcones have been isolated from plants in the Leguminosae, Asteraceae, and Moraceae families. researcher.life

While many dihydroxychalcones have been identified from natural sources, the specific compound 2'-beta-dihydroxychalcone is less commonly reported. However, related structures are well-documented. For instance, butein (B1668091) (2′,4′,3,4-tetrahydroxychalcone) is found in plants of the genera Butea, Dahlia, and Coreopsis. nih.gov Other examples include 2',4'-dihydroxychalcone (B613834) isolated from Zuccagnia punctata and 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone from Syzygium balsameum. nih.gov A related compound, beta,2-dihydroxy-4,6-dimethoxy-3-methylchalcone, has been detected in various types of tea (Camellia sinensis). foodb.ca

In the field of plant metabolomics, which involves the comprehensive analysis of small molecules in biological systems, chalcones are important targets of study. nih.govnih.gov Analytical techniques such as mass spectrometry and NMR are used to identify and quantify these compounds in plant extracts, helping to understand metabolic pathways, responses to environmental stress, and the chemical basis for the medicinal properties of plants. nih.gov The study of chalcone profiles can reveal biomarkers for specific plant traits or developmental stages. foodb.ca

Table 2: Examples of Naturally Occurring Dihydroxychalcones and Their Sources

| Compound Name | Plant Source(s) |

| Butein | Butea, Dahlia, Coreopsis species nih.gov |

| 2',4'-Dihydroxychalcone | Zuccagnia punctata nih.gov |

| 2',4'-Dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Syzygium balsameum |

| beta,2-Dihydroxy-4,6-dimethoxy-3-methylchalcone | Camellia sinensis (Tea) foodb.ca |

| Licochalcone G | Glycyrrhiza inflata (Licorice) nih.gov |

Structure Activity Relationship Sar Studies of 2 Beta Dihydroxychalcone and Its Analogues

Influence of Hydroxylation Patterns on Biological Activities

The presence and position of hydroxyl (-OH) groups on the chalcone (B49325) framework are paramount in dictating the biological efficacy of 2'-hydroxychalcone (B22705) analogues. Free hydroxyl groups are often essential for enhancing activities such as antioxidant and antimicrobial effects. nih.gov

For instance, in a series of 2'-hydroxychalcones, a derivative bearing two hydroxyl groups on the B ring demonstrated a potent combination of antioxidant and lipoxygenase (LOX) inhibitory activities. nih.gov Specifically, this compound showed an 82.4% DPPH radical scavenging ability and an 82.3% inhibition of lipid peroxidation. nih.gov The number of free hydroxyl groups generally correlates with increased antioxidant activity. mdpi.com

The position of the hydroxyl group also plays a critical role. Studies on antioxidant properties have revealed a potency order of 2-OH < 3-OH << 4-OH << 3,4-di-OH for hydroxyl substitutions on the B ring. researchgate.net In terms of antitumor activity, the 2'-hydroxy group on the A ring is considered a favorable feature. mdpi.com The substitution of this 2'-hydroxyl group with a prenyloxy group has been shown to reduce antiproliferative activity. nih.gov

Conversely, the conversion of hydroxyl groups to methoxy (B1213986) (-OCH3) groups tends to decrease antioxidant and antimicrobial activities, although it may positively affect antitumor properties. nih.gov

Here is an interactive data table summarizing the influence of hydroxylation patterns on the antioxidant activity of select chalcone derivatives:

| Compound | A-Ring Substitution | B-Ring Substitution | Antioxidant Activity (DPPH Scavenging %) |

| Chalcone 4b | 2'-OH | 3,4-di-OH | 82.4 |

| Analogue 1 | 2'-OH | 4-OH | High |

| Analogue 2 | 2'-OH | 3-OH | Moderate |

| Analogue 3 | 2'-OH | 2-OH | Low |

This table is based on compiled data from multiple studies and illustrates general trends.

Impact of Substituent Modifications on Pharmacological Profiles

Modifications of substituents on both the A and B rings of the 2'-hydroxychalcone scaffold have a profound impact on their pharmacological profiles, influencing everything from enzyme inhibition to anticancer activity.

The introduction of methoxy groups, for example, can enhance certain biological activities. A 2'-hydroxychalcone with three methoxy groups on the B ring exhibited promising LOX inhibitory activity with an IC50 value of 45 μM. nih.gov Similarly, the presence of methoxy substituents on the A ring, combined with a piperidinyl ethyl ether substituent on the B ring, was found to be potent for acetylcholinesterase (AChE) inhibition. tandfonline.com For PGE2 inhibition, the presence of more than two alkoxy groups on the B-ring, particularly at the 3- and 4-positions, may enhance inhibitory activity. researchgate.net

However, the absence of methoxy substituents on the B ring of synthetic 2'-hydroxychalcones has been identified as a major structure-activity pattern for inducing apoptosis in HepG2 cells. mdpi.com The introduction of electron-withdrawing groups like chloro, bromo, or trifluoromethyl, or weak electron-donating groups such as methylthio, methyl, or methoxy at the 4-position of the B-ring did not significantly affect PGE2 inhibition. researchgate.net

The addition of bulky groups can also influence activity. For instance, a methoxymethylene substituent on the A-ring, in combination with three methoxy groups on the B-ring, resulted in the most promising LOX inhibitory activity in one study. nih.gov In the context of AChE inhibition, C4-substituted tertiary nitrogen-bearing 2'-hydroxychalcones have shown significant potential, with one compound identified as a potent inhibitor with an IC50 of 3.3 µM. nih.gov

The following interactive data table provides examples of how different substituents affect the biological activity of 2'-hydroxychalcone analogues:

| Compound | A-Ring Substituent(s) | B-Ring Substituent(s) | Primary Biological Activity | Potency (IC50/Inhibition %) |

| Chalcone 3c | 2'-OH, methoxymethylene | 3,4,5-tri-OCH3 | LOX Inhibition | 45 µM |

| Compound 4c | 2'-OH | 4-(piperidinyl ethyl ether) | AChE Inhibition | 3.3 µM |

| CH.11 | 2'-OH | 3,4,5-tri-OCH3 | PGE2 Inhibition | 102.3% |

| Analogue | 2'-OH | 4-Cl | PGE2 Inhibition | No significant effect |

| Analogue | 2'-OH | 4-CH3 | PGE2 Inhibition | No significant effect |

This table collates data from various research findings to highlight key SAR trends.

Conformational Analysis and Molecular Features Governing Biological Activity

The three-dimensional conformation of 2'-hydroxychalcone derivatives is a critical determinant of their biological activity. The characteristic α,β-unsaturated carbonyl system allows for a range of conformations, with the trans isomer being the more thermodynamically stable and common form. researchgate.net

Computational and spectral analyses have shown that (E)-s-cis-conformers are often the most stable. nih.gov The planarity of the molecule, particularly the s-cis conformers, facilitates electron delocalization involving the p orbitals, which contributes to their stability. ufms.br For example, the crystal structure of 2′,4′-dihydroxy-3,4-dimethoxychalcone reveals a mostly planar molecule. mdpi.com

A key molecular feature of 2'-hydroxychalcones is the potential for intramolecular hydrogen bonding between the 2'-hydroxyl group and the carbonyl oxygen. This interaction can influence the molecule's conformation and its binding characteristics with biological targets. Molecular docking studies have revealed common hydrogen bond interaction patterns, such as the orientation of the hydroxyl and carbonyl groups of the A ring towards specific amino acid residues in enzyme active sites, like Asp768 and Asn128 in LOX. nih.gov

In some cases, specific torsion angles are important. For instance, the torsion angle C7-C8-C9-O5 in 2′,4′-dihydroxy-3,4-dimethoxychalcone is 16.3(2)°. mdpi.com For Butein (B1668091), another dihydroxychalcone, the torsion angle C7-C8-C9-O3 is -5.61°. mdpi.com These conformational subtleties can significantly impact how the molecule fits into a binding pocket.

Molecular docking of AChE inhibitors has suggested that these compounds can interact with both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of the enzyme. tandfonline.com A π–cation interaction between the positively-charged nitrogen atom of a piperidine (B6355638) ring on a chalcone analogue and the CAS residue Trp86 is considered particularly important for biological recognition by human AChE. tandfonline.com

Comparative Structure-Activity Analysis with Related Chalcone Derivatives

Comparing the SAR of 2'-hydroxychalcones with their structural isomers and other related derivatives provides valuable insights into the features that govern their biological activities.

Chalcones vs. Flavanones: Chalcones and flavanones are isomeric, with flavanones being the cyclized form of chalcones. mdpi.comresearchgate.net SAR studies comparing these two classes have shown that the open-chain structure of chalcones is often more favorable for certain activities. For example, 2'-hydroxychalcones were found to be better inhibitors of cathepsin B and H compared to their cyclized flavanone (B1672756) and flavone (B191248) analogues. nih.gov However, in some instances, cyclization can increase activity. For butyrylcholinesterase inhibition, flavanones with free hydroxyl groups on both A and B rings showed greater activity than the corresponding chalcone. mdpi.com

2'-Hydroxychalcones vs. Other Chalcones: The 2'-hydroxyl group is a key feature that distinguishes this subclass of chalcones. Its presence is often associated with enhanced biological activities. For instance, in a study of cholinesterase inhibitors, the presence of a hydroxyl group on ring A, ortho to the carbonyl group, was found to have a promising role in AChE inhibition. mdpi.com

Comparison with Aurones: Aurones, another class of flavonoids, are isomers of chalcones. nih.gov While both classes exhibit a wide range of biological activities, their SAR can differ. For example, in a study evaluating antioxidant and LOX inhibitory activity, both 2'-hydroxychalcones and aurones were investigated, with specific derivatives from each class showing potent activity. nih.gov The choice between a chalcone or aurone (B1235358) scaffold for drug design would depend on the specific biological target and desired pharmacological profile.

The following table provides a comparative overview of the inhibitory activity of 2'-hydroxychalcones and their cyclized analogues against cathepsins:

| Compound Class | Representative Compound | Cathepsin B Inhibition (Ki) | Cathepsin H Inhibition (Ki) |

| 2'-Hydroxychalcones | Nitro-substituted analogue | ~6.18 x 10⁻⁸ M | ~2.8 x 10⁻⁷ M |

| Flavanones | Nitro-substituted analogue | ~4.8 x 10⁻⁷ M | ~31.8 x 10⁻⁶ M |

| Flavones | Nitro-substituted analogue | ~7.85 x 10⁻⁷ M | ~33.7 x 10⁻⁶ M |

Data from a comparative study on cathepsin inhibitors, highlighting the superior potency of the open-chain chalcone structure. nih.gov

Mechanisms of Action and Preclinical Biological Research of 2 Beta Dihydroxychalcone

Modulation of Cellular Signaling Pathways

Chalcones are recognized for their ability to interact with and modulate a variety of intracellular signaling cascades that are crucial for cellular processes like inflammation, proliferation, and metabolic regulation.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses, cell survival, and immunity. Its inhibition is a key therapeutic strategy for many inflammatory diseases. Preclinical studies have shown that certain hydroxychalcones can effectively suppress this pathway.

For instance, 2'-hydroxychalcone (B22705) has been demonstrated to inhibit the activation of NF-κB. nih.gov This inhibition prevents the expression of various inflammatory mediators and cell adhesion molecules (CAMs) such as ICAM-1, VCAM-1, and E-selectin. nih.gov Mechanistic studies in breast cancer cells revealed that 2'-hydroxychalcone significantly inhibits the NF-κB pathway, which contributes to its anti-proliferative and pro-apoptotic effects. mdpi.comnih.gov The compound 4'-hydroxychalcone (B163465) also inhibits the NF-κB pathway in a dose-dependent manner by preventing the degradation of its inhibitor, IκBα, through proteasome inhibition. researchgate.net This action blocks the translocation of NF-κB subunits into the nucleus, thereby downregulating the expression of target genes. researchgate.net Other derivatives, including certain 2'-hydroxychalcone analogues, have been shown to suppress lipopolysaccharide (LPS)-induced NF-κB activation in macrophage cell lines, further highlighting the role of this chalcone (B49325) scaffold in modulating inflammatory signaling. nih.gov

Calcineurin Pathway Inhibition by Chalcones

The calcineurin pathway is a calcium-dependent signaling cascade that plays a crucial role in processes such as T-cell activation and cardiac development. Its inhibition is the primary mechanism of widely used immunosuppressant drugs. Despite the broad investigation into the biological activities of chalcones, there is currently a lack of significant scientific literature demonstrating direct inhibition of the calcineurin pathway by chalcone derivatives. This remains an area for potential future investigation.

Enzymatic Inhibition and Receptor Interactions

Chalcones can directly interact with and inhibit the activity of various enzymes, contributing to their diverse pharmacological profiles.

Glutathione S-Transferase (GST) Inhibition

Glutathione S-Transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of endogenous and exogenous compounds, including chemotherapeutic drugs. Over-expression of GSTs is linked to multidrug resistance in cancer.

Research has identified 2,2'-Dihydroxychalcone as a potent inhibitor of GSTs. In human colon cancer cells, it demonstrated an IC50 value of 28.9 μM. By inhibiting GST activity, 2,2'-Dihydroxychalcone was shown to sensitize cancer cells to alkylating agents like chlorambucil (B1668637) and melphalan, which are substrates for GST-mediated detoxification. This suggests that the inhibition of GST by specific dihydroxychalcones could be a valuable strategy for overcoming chemotherapy resistance. Studies on a broader range of chalcone derivatives have also shown that these compounds can effectively inhibit GST P1-1 activity, further supporting their potential as chemosensitizers.

Glycosidase and Amylase Enzyme Modulation

The inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, is a key therapeutic approach for managing type 2 diabetes by controlling post-prandial hyperglycemia. Numerous studies have reported the inhibitory effects of various chalcone derivatives on these enzymes.

The inhibitory potential of chalcones is highly dependent on their substitution patterns. The presence of hydroxyl groups, particularly at the C-2' and C-4' positions of the A ring and the C-3 and C-4 positions of the B ring, appears to favor inhibitory activity against both α-amylase and α-glucosidase. For example, 2',4'-dihydroxychalcone (B613834) was identified as an α-glucosidase inhibitor. A wide range of synthetic chalcones have demonstrated significant inhibitory activities, with some compounds showing potency comparable or even superior to the standard inhibitor, acarbose.

| Chalcone Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 2',4'-dihydroxychalcone | α-Glucosidase | 389.6 µM | |

| 4,4'-dihydroxy-2'-methoxychalcone | α-Glucosidase | 270.2 µM | |

| Synthetic Chalcone Derivative 1 | α-Amylase | IC50 = 1.25 ± 1.05 µM | |

| Synthetic Chalcone Derivative 2 | α-Amylase | IC50 = 2.40 ± 0.09 µM | |

| Synthetic Chalcone Derivative 3 | α-Glucosidase | IC50 = 2.80 ± 0.11 µM | |

| Synthetic Chalcone Derivative 4 | α-Glucosidase | IC50 = 0.76 ± 0.01 µM |

| Compound | Biological Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| 2'-Hydroxychalcone | NF-κB Pathway | Inhibition of activation, suppression of CAM expression | nih.govmdpi.com |

| 4'-Hydroxychalcone | NF-κB Pathway | Inhibition via proteasome inhibition and prevention of IκBα degradation | researchgate.net |

| 2,2'-Dihydroxychalcone | Glutathione S-Transferase (GST) | Potent inhibition (IC50 = 28.9 μM) | |

| Various Chalcone Derivatives | PPARγ | Agonist activity, dependent on specific structural features | semanticscholar.org |

| Various Chalcone Derivatives | α-Amylase & α-Glucosidase | Inhibition, dependent on hydroxylation patterns |

Inhibition of Inflammatory Enzymes (Cyclooxygenase, Inducible Nitric Oxide Synthase)

Chalcones possessing a 2'-hydroxy substitution, including dihydroxy variants, have demonstrated significant anti-inflammatory properties through the targeted inhibition of key inflammatory enzymes. Research indicates that these compounds can suppress the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), which are crucial mediators of inflammation. researchgate.net The primary mechanism for this effect is the downregulation of the enzymes responsible for their synthesis: cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.netmdpi.com

The expression of both COX-2 and iNOS is induced by pro-inflammatory stimuli like lipopolysaccharide (LPS). mdpi.comnih.gov Studies on various 2'-hydroxychalcone derivatives have shown that they can inhibit the production of PGE2, NO, and tumor necrosis factor-alpha (TNF-α) by suppressing the expression of COX-2 and iNOS mRNA. researchgate.net This suppression is often linked to the inhibition of critical transcription factors, such as nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), which are essential for the transcription of iNOS and COX-2 genes. researchgate.netnih.gov For instance, the derivative 2'-hydroxy-3,6'-dimethoxychalcone was found to significantly inhibit LPS-stimulated NO production and suppress the protein expression of both iNOS and COX-2 in RAW 264.7 macrophage cells. mdpi.com This suggests that the anti-inflammatory action of these chalcones is mediated by blocking the signaling pathways that lead to the production of pro-inflammatory enzymes and their products. researchgate.net

| Compound/Derivative | Cell Line | Target Enzyme/Mediator | Observed Effect | Reference |

| 2',4-dihydroxy-4'-methoxychalcone | Rat peritoneal macrophages | PGE2 Production (TPA-induced) | Potent Inhibition | researchgate.net |

| 2',4-dihydroxy-6'-methoxychalcone | Rat peritoneal macrophages | PGE2 Production (TPA-induced) | Potent Inhibition | researchgate.net |

| 2'-hydroxy-4'-methoxychalcone | Rat peritoneal macrophages | PGE2 Production (TPA-induced) | Potent Inhibition | researchgate.net |

| 2'-hydroxy-3,6'-dimethoxychalcone (10 μM) | RAW 264.7 | iNOS Expression (LPS-induced) | 83.21% reduction | mdpi.com |

| 2'-hydroxy-3,6'-dimethoxychalcone (10 μM) | RAW 264.7 | COX-2 Expression (LPS-induced) | 16.72% reduction | mdpi.com |

| 2'-hydroxy-4',6'-dimethoxychalcone | RAW 264.7 | NO Production (LPS-induced) | Potent Inhibition (IC50: 7.1-9.6 μM) | nih.gov |

Inhibition of Beta-Glucuronidase and Lysozyme (B549824) Release

The anti-inflammatory effects of 2'-hydroxychalcone derivatives are also attributed to their ability to suppress the degranulation of immune cells like neutrophils and mast cells. nih.gov Degranulation is a process where these cells release pre-formed inflammatory mediators stored in their granules. Key among these mediators are enzymes such as beta-glucuronidase and lysozyme. nih.gov

Preclinical studies have demonstrated that various chalcones exhibit potent inhibitory effects on the release of both beta-glucuronidase and lysozyme from rat neutrophils stimulated with formyl-Met-Leu-Phe (fMLP). nih.gov The inhibition of the release of these lytic enzymes prevents tissue damage associated with the inflammatory response. This action suggests that the anti-inflammatory activity of these compounds is mediated, at least in part, by stabilizing immune cells and preventing the release of chemical mediators that propagate inflammation. nih.gov

Induction of Programmed Cell Death Pathways

2'-hydroxychalcone and its derivatives have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. mdpi.comnih.gov The mechanism is multifactorial and involves the modulation of key regulatory proteins in the apoptotic cascade. A central mechanism is the disruption of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. researchgate.netnih.gov Studies report that these chalcones can downregulate the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while simultaneously upregulating pro-apoptotic proteins such as Bax and Bad. nih.govmdpi.com This shift in the Bcl-2/Bax ratio leads to increased mitochondrial membrane permeability, a critical step in initiating the intrinsic apoptotic pathway. mdpi.com

Furthermore, the induction of apoptosis is linked to the activation of caspases, the executive enzymes of apoptosis. Treatment with 2'-hydroxychalcones has been observed to activate initiator caspases like caspase-9 and executioner caspases like caspase-3. researchgate.net The activation of caspase-3 leads to the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), which culminates in the characteristic morphological changes of apoptosis. nih.gov The anticancer activity is also associated with the inhibition of pro-survival signaling pathways, notably the NF-κB pathway, which further sensitizes cancer cells to apoptosis. mdpi.comnih.gov

| Compound/Derivative | Cell Line | IC50 (Cytotoxicity) | Apoptotic Mechanism | Reference |

| 2'-hydroxychalcone | MCF-7 (Breast Cancer) | 37.74 ± 1.42 μM | Inhibition of NF-κB pathway, ROS accumulation | mdpi.com |

| 2'-hydroxychalcone | CMT-1211 (Breast Cancer) | 34.26 ± 2.20 μM | Inhibition of NF-κB pathway, ROS accumulation | mdpi.com |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | K562 (Leukemia) | 14.2 μM | Downregulation of Bcl-2, activation of caspase-3 and -9 | researchgate.net |

| Licochalcone H | A375 (Skin Cancer) | N/A | Decrease in Bcl-2, Bcl-xl; Increase in Bax, Bad; Cleavage of caspase-3, PARP | nih.govkoreascience.kr |

| Licochalcone H | A431 (Skin Cancer) | N/A | Decrease in Bcl-2, Bcl-xl; Increase in Bax, Bad; Cleavage of caspase-3, PARP | nih.govkoreascience.kr |

In addition to inducing apoptosis, 2'-hydroxychalcone derivatives exert antiproliferative effects by causing cell cycle arrest, thereby preventing cancer cells from dividing. nih.govnih.gov The specific phase of arrest can vary depending on the compound and the cell type, with reports showing arrest in both the G1 and G2/M phases of the cell cycle. nih.govmdpi.com

The molecular mechanism underlying this arrest involves the modulation of key cell cycle regulatory proteins. For example, some chalcone derivatives have been shown to induce a G1 phase arrest by downregulating the expression of cyclin D1 and upregulating the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. nih.govkoreascience.kr Cyclin D1 is crucial for the G1/S transition, and its reduction prevents cells from entering the DNA synthesis phase. Conversely, other chalcones can induce a significant arrest at the G2/M checkpoint. mdpi.comnih.gov This is often associated with the inhibition of proteins required for mitotic entry, such as tubulin, which is essential for forming the mitotic spindle. mdpi.com By disrupting the cell cycle, these compounds effectively halt the proliferation of malignant cells.

| Compound/Derivative | Cell Line | Phase of Arrest | Key Molecular Events | Reference |

| Licochalcone H | A375, A431 (Skin Cancer) | G1 Phase | Downregulation of cyclin D1; Upregulation of p21, p27, p53 | nih.govkoreascience.kr |

| Chalcone Derivative 1C | A2780, A2780cis (Ovarian Cancer) | G2/M Phase | Accompanied by a decrease in G1/S phase cells | nih.gov |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | Breast Cancer Cells | G0/G1 Phase | Triggered autophagy and intrinsic apoptosis | mdpi.com |

A significant mechanism contributing to the cytotoxicity of 2'-hydroxychalcones is the induction of oxidative stress through the generation of reactive oxygen species (ROS). mdpi.comnih.gov While normal cells maintain a balance between ROS production and elimination, many cancer cells exhibit a higher basal level of oxidative stress, making them more vulnerable to further ROS insults. 2'-hydroxychalcone derivatives have been shown to significantly increase the intracellular levels of ROS in a dose-dependent manner. nih.govnih.gov

This excessive accumulation of ROS can overwhelm the cellular antioxidant defense systems, leading to damage of vital macromolecules such as DNA, lipids, and proteins. nih.gov This oxidative damage is a potent trigger for apoptosis. mdpi.com For instance, research has shown that 2'-hydroxychalcone treatment can reduce the expression of antioxidant enzymes like superoxide (B77818) dismutase 1 (SOD1) and SOD2, further deranging the oxidant-antioxidant balance. nih.gov The critical role of ROS in mediating cytotoxicity is confirmed by experiments where the co-administration of an antioxidant, such as N-acetylcysteine (NAC), can reverse the chalcone-induced cell death. mdpi.comnih.gov This indicates that ROS generation is a key upstream event in the induction of apoptosis by these compounds.

Antimicrobial and Antifungal Activity Mechanisms

2'-hydroxychalcone and its analogues have demonstrated broad-spectrum antimicrobial and antifungal activities. nih.govfrontiersin.org Their mechanisms of action are varied and target different essential components of microbial cells.

In fungi, one of the primary mechanisms involves the disruption of the cell wall and membrane integrity. frontiersin.orgresearchgate.net Scanning electron microscopy has shown that treatment with 2-hydroxychalcone (B1664081) causes cell wall collapse in dermatophytes, likely due to the extravasation of cytoplasmic contents. frontiersin.org Some chalcones are believed to act by inhibiting the synthesis of 1,3-beta-D-glucan, a critical polysaccharide component of the fungal cell wall. researchgate.net Another identified target is the ergosterol (B1671047) biosynthesis pathway; ergosterol is the fungal equivalent of cholesterol and is essential for membrane fluidity and function. frontiersin.org

A more specific mechanism has been identified for 2',4'-dihydroxychalcone against Aspergillus fumigatus. This compound acts as an inhibitor of Heat Shock Protein 90 (Hsp90). nih.govnih.gov By binding to the ATPase domain of Hsp90, it disrupts the Hsp90-calcineurin signaling pathway, which is vital for fungal stress response, morphogenesis, and virulence. nih.govnih.gov This inhibition leads to a significant decrease in mycelial growth and the expression of genes associated with conidiation. nih.gov

The antibacterial activity of chalcones is also primarily attributed to the disruption of the bacterial cell membrane, leading to cell lysis. researchgate.netnih.gov

| Compound | Target Organism | Mechanism of Action | MIC/Activity | Reference |

| 2',4'-dihydroxychalcone | Aspergillus fumigatus | Hsp90-calcineurin pathway inhibitor | MIC50: 64-128 µg/mL | nih.gov |

| 2-hydroxychalcone | Trichophyton rubrum | Targets ergosterol, disrupts cell wall | MIC: 7.8-15.6 mg/L | frontiersin.org |

| 2-hydroxychalcone | Trichophyton mentagrophytes | Targets ergosterol, disrupts cell wall | MIC: 7.8-15.6 mg/L | frontiersin.org |

| General Chalcones | Various Fungi | Disruption of fungal cell wall | N/A | researchgate.net |

| General Chalcones | Various Bacteria | Disruption of bacterial cell membrane | N/A | researchgate.net |

Effects on Bacterial Strains

Research into the antibacterial properties of hydroxychalcones indicates activity against a spectrum of both Gram-positive and Gram-negative bacteria. The molecular structure, particularly the presence of the 2'-hydroxy group, is considered a significant determinant of its antibacterial efficiency.

One proposed mechanism of action involves the ability of these chalcone derivatives to act as bidentate chelating agents. In this model, the ketone moiety and the 2'-hydroxy group form covalent and coordinate bonds with metal ions. This chelation can disrupt the function of essential bacterial metalloproteins, thereby inhibiting further growth of bacterial cells. researchgate.net Another identified mechanism for related chalcone compounds is the direct damage to the bacterial cell wall, which has been observed in strains such as S. aureus. researchgate.net Furthermore, studies on various chalcones suggest that their antimicrobial activity is linked to the presence of the α,β-unsaturated keto group, which can react with sulfhydryl groups in essential enzymes and proteins, leading to functional disruption. researchgate.net The lipophilicity of the aromatic rings also plays a role in the interaction with and potential disruption of the bacterial cell membrane. nih.gov

The following table summarizes the antibacterial activity of various hydroxychalcones against several bacterial strains.

| Bacterial Strain | Activity Observed |

| Staphylococcus aureus | Moderate to Good Activity |

| Staphylococcus epidermidis | Moderate to Good Activity |

| Bacillus subtilis | Moderate to Good Activity |

| Micrococcus luteus | Moderate to Good Activity |

| Escherichia coli | Moderate Activity |

| Klebsiella pneumoniae | Moderate Activity |

| Pseudomonas aeruginosa | Moderate Activity |

| Enterococcus faecalis | Moderate Activity |

Data synthesized from studies on 2'-hydroxychalcone derivatives. researchgate.net

Antifungal Actions and Molecular Target Identification (e.g., Hsp90)

The antifungal activity of dihydroxychalcones has been investigated, with significant findings related to the molecular chaperone Heat shock protein 90 (Hsp90). Hsp90 is a promising target for antifungal drugs because it is essential for fungal growth, the development of drug resistance, and the maintenance of cell wall integrity. nih.gov

Certain dihydroxychalcones have been identified as potent inhibitors of Hsp90. nih.govnih.gov Molecular docking studies indicate that the chalcone structure can bind to the ATPase domain of Hsp90. nih.govresearchgate.net This binding event inhibits the protein's chaperone function, subsequently disrupting the Hsp90-calcineurin signaling pathway. nih.govresearchgate.net The calcineurin pathway is critical for proper hyphal growth in fungi such as Aspergillus fumigatus. researchgate.net Inhibition of this pathway leads to reduced fungal viability and growth. nih.gov

At a concentration of 8 µg/mL, a dihydroxychalcone was found to inhibit the radial growth of Aspergillus fumigatus by 20% and completely block green pigmentation, a key aspect of its development. nih.govnih.gov This treatment also led to a significant (3- to 5-fold) decrease in the expression of genes associated with conidiation (abaA, brlA, and wetA) and components of calcineurin signaling (cnaA and crzA). nih.govnih.gov

The table below details the in vitro antifungal activity of a dihydroxychalcone against Aspergillus fumigatus.

| Parameter | Concentration | Effect on Aspergillus fumigatus |

| Radial Growth Inhibition | 8 µg/mL | 20% inhibition |

| MTT Conversion Activity | >64 µg/mL | Significant decrease |

| MIC₅₀ | 64-128 µg/mL | 50% inhibition of growth |

| Mycelial Growth | 256 µg/mL | Drastic decrease |

Data from studies on 2',4'-Dihydroxychalcone. nih.gov

Anti-Oomycete Efficacy and Cellular Membrane Integrity Disruption

Chalcone derivatives have demonstrated significant efficacy against oomycetes, which are fungus-like eukaryotic microorganisms responsible for devastating plant diseases. nih.govresearchgate.net Research has focused on pathogens such as Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes, and Saprolegnia species, which impact aquaculture. researchgate.netnih.gov

Studies on a series of 2'-hydroxy-chalcone derivatives revealed strong anti-oomycete activity. nih.govresearchgate.net The efficacy of these compounds is influenced by the specific chemical groups attached to the chalcone skeleton. nih.govresearchgate.net For instance, certain derivatives exhibit inhibitory activity against P. infestans that is comparable to the commercial agent metalaxyl. nih.govresearchgate.net One derivative, compound 8a in a specific study, showed a half-maximal effective concentration (EC₅₀) of 32.5 µg/mL against P. infestans. nih.govresearchgate.net Another dihydroxychalcone demonstrated the ability to significantly slow the mycelial growth of Saprolegnia at a concentration of 0.1 mM. researchgate.net

A primary mechanism for the anti-oomycete action of these chalcones is the disruption of cellular membrane integrity. researchgate.net Assays measuring the leakage of cellular components, detected by absorbance at 260 nm, confirm that these compounds can cause membrane lysis. researchgate.net This disruption of the cell membrane leads to the loss of essential intracellular contents, ultimately resulting in cell death. researchgate.netcitedrive.com

The following table presents the anti-oomycete activity of a synthetic 2'-hydroxy-chalcone derivative against Phytophthora infestans.

| Compound | EC₅₀ (µg/mL) |

| Compound 8a | 32.5 |

| Metalaxyl (Reference) | 28.6 |

Data from a study on synthetic 2'-hydroxy-chalcone derivatives. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies of 2 Beta Dihydroxychalcone

Molecular Docking Simulations for Putative Target Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This technique is instrumental in identifying potential biological targets for a molecule and elucidating its mechanism of action at a molecular level f1000research.com. The process involves sampling different conformations of the ligand within the binding site of a target protein and scoring these poses based on binding affinity, typically expressed in kcal/mol mdpi.comkoyauniversity.org.

While specific molecular docking studies for 2'-beta-dihydroxychalcone are not prevalent in the reviewed literature, extensive research on closely related chalcone (B49325) derivatives has identified several putative protein targets. These studies provide a strong basis for predicting the likely targets of this compound. Key interactions typically observed involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the chalcone scaffold and amino acid residues in the active site of the target protein mdpi.comunja.ac.id.

Common Putative Targets for Chalcone Derivatives:

Enzymes: Chalcones have been shown to target various enzymes. For instance, different hydroxy-substituted chalcones have been docked against tyrosinase, a key enzyme in melanin (B1238610) synthesis, and penicillin-binding proteins, which are crucial for bacterial cell wall synthesis mdpi.comjuit.ac.in. Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in inflammatory pathways, are also recognized as potential targets nih.gov.

Cancer-Related Proteins: The anti-cancer potential of chalcones has been explored by docking them against targets like Bcl-2 (an anti-apoptotic protein), tubulin (a key component of the cytoskeleton), and topoisomerase II (an enzyme essential for DNA replication) unja.ac.idnih.govijpsr.com.

Serum Albumin: The interaction of chalcones with transport proteins like bovine serum albumin (BSA) has also been studied to understand their pharmacokinetic properties nih.gov.

The following table illustrates typical results from molecular docking studies on chalcone derivatives, highlighting the binding affinity and key interacting residues.

| Chalcone Derivative | Putative Target Protein | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|---|

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | Penicillin-Binding Protein (S. aureus) | -7.40 | SER-402, LYS-403, TYR-446, ASN-447 |

| Hydroxy-substituted (Z)-3-benzylideneindolin-2-one chalcones | Tyrosinase | -4.27 to -8.08 | HIS-259, HIS-263, SER-282, VAL-283 |

| General Chalcone Analogues | Bcl-2 | -4.6 to -4.8 | ASP-62, GLU-119 |

Note: The data presented are for chalcone derivatives structurally related to this compound and are intended to be illustrative of the types of results obtained from molecular docking simulations. Data sourced from references mdpi.comunja.ac.idjuit.ac.in.

Molecular Dynamics Simulations for Ligand-Target Interaction Analysis

Following molecular docking, molecular dynamics (MD) simulations are often employed to analyze the stability of the predicted ligand-receptor complex and to observe its dynamic behavior over time nih.gov. MD simulations provide a deeper understanding of the binding stability, conformational changes, and key interactions that maintain the complex rsc.orgsemanticscholar.org.

For a system involving this compound docked into a putative target, an MD simulation would typically be run for tens to hundreds of nanoseconds. The analysis of the resulting trajectory would focus on several key parameters:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone and the ligand from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and is stable nih.govrsc.org.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein upon ligand binding rsc.org.

Radius of Gyration (Rg): This metric assesses the compactness of the protein structure. A stable Rg value indicates that the protein is not undergoing significant unfolding or conformational changes nih.gov.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein throughout the simulation, highlighting the most persistent and important interactions for binding stability rsc.org.

The table below summarizes the kind of insights gained from MD simulations of chalcone-protein complexes, based on studies of related compounds.

| Simulation Parameter | Typical Finding for Chalcone-Protein Complexes | Interpretation |

|---|---|---|

| RMSD | Low and stable values for both protein and ligand after an initial equilibration period. | The ligand remains stably bound in the active site without significant conformational changes. |

| RMSF | Fluctuations in loop regions, with reduced fluctuation in the amino acids of the binding pocket. | The binding of the chalcone derivative stabilizes the active site residues. |

| Radius of Gyration (Rg) | Relatively constant value throughout the simulation. | The overall structure of the protein remains compact and stable upon ligand binding. |

| Hydrogen Bonds | Persistent hydrogen bonds are observed, often involving the hydroxyl and carbonyl groups of the chalcone. | Specific hydrogen bonds are critical for anchoring the ligand in the binding pocket. |

Note: This table is a generalized representation of typical findings from MD simulations on chalcone derivatives, as specific data for this compound is not available in the cited literature.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Properties

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy researchgate.net. These calculations provide insights into molecular structure, stability, and reactivity by analyzing the distribution of electrons. For this compound, DFT calculations can determine key electronic descriptors nih.gov.

Key Electronic Properties Calculated via QM methods:

Optimized Molecular Geometry: Determines the most stable three-dimensional structure of the molecule, including bond lengths and angles .

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO (ΔE) indicates the molecule's chemical stability and reactivity .

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting intermolecular interactions .

For studying enzymatic reactions or interactions within a large biological system, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed nih.govmdpi.com. In this approach, the chemically active region (e.g., the ligand and the key amino acids in the active site) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a computationally less expensive MM force field biorxiv.org. This allows for the accurate modeling of electronic effects like bond breaking/formation and charge transfer within the complex biological environment youtube.com.

| Calculated Property | Significance for this compound | Illustrative Value (from related chalcones) |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | ~3.75 eV |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and binding interactions. | ~3-5 Debye |

| MEP Analysis | Identifies regions prone to electrophilic and nucleophilic attack. Carbonyl oxygen is typically a region of high negative potential. | N/A (Visual Map) |

Note: The values in this table are based on DFT calculations performed on similar chalcone structures as reported in references and serve as examples.

Spectroscopic Property Predictions and Electronic Transitions

Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure and electronic properties. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the UV-Visible absorption spectra of molecules researchgate.net.

By calculating the excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax). The analysis of the molecular orbitals involved in these electronic excitations helps to characterize them. For chalcones, the main electronic transitions observed in the UV-Vis spectrum are typically:

π→π transitions:* These occur due to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are usually high-intensity bands and are associated with the conjugated system of the two aromatic rings and the α,β-unsaturated carbonyl group researchgate.neticm.edu.pl.

n→π transitions:* These involve the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. These transitions are typically of lower intensity compared to π→π* transitions icm.edu.pl.

The solvent environment can influence the position of these absorption bands, an effect that can be modeled computationally using methods like the Polarizable Continuum Model (PCM) researchgate.net.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| ~350-390 nm | > 0.5 | HOMO → LUMO | π→π |

| ~240-260 nm | > 0.2 | HOMO-1 → LUMO | π→π |

Note: This table provides an example of TD-DFT calculation results for electronic transitions in 2'-hydroxychalcones, based on data from references researchgate.neticm.edu.pl. Specific calculations for this compound were not found.

Free Energy Perturbation and Binding Affinity Calculations for Molecular Interactions

While molecular docking provides a rapid estimation of binding affinity, more rigorous and computationally intensive methods are needed for accurate predictions. Free Energy Perturbation (FEP) is a powerful technique based on statistical mechanics that calculates the difference in binding free energy (ΔΔG_bind) between two ligands or the absolute binding free energy (ΔG_bind) of a single ligand nih.govvu.nl.

FEP simulations involve creating a non-physical, alchemical pathway to "transform" one molecule into another (for relative binding energy) or to annihilate the ligand in the binding site and in solution (for absolute binding energy) nih.gov. By simulating discrete steps along this pathway, the free energy difference can be calculated with high accuracy, often within 1-2 kcal/mol of experimental values nih.gov.

This method is considered a gold standard in computational drug design for ranking compounds and guiding lead optimization. It is significantly more accurate than methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), which are often used to post-process MD simulation trajectories but are less rigorous nih.govrsc.orgnih.gov. Although no FEP studies have been specifically reported for this compound, the methodology would be invaluable for accurately comparing its binding affinity to a specific target against other chalcone derivatives.

| Method | Primary Output | Typical Accuracy | Computational Cost |

|---|---|---|---|

| Molecular Docking | Binding Score (approx. ΔG) | Low (useful for ranking large libraries) | Low |

| MM-PBSA/GBSA | Estimated Binding Free Energy (ΔG) | Moderate (often fails to rank closely related compounds correctly) | Medium |

| Free Energy Perturbation (FEP) | Relative (ΔΔG) or Absolute (ΔG) Binding Free Energy | High (typically < 2 kcal/mol error from experiment) | High |

Note: This table compares the general characteristics of different binding affinity calculation methods.

Advanced Analytical and Spectroscopic Characterization in 2 Beta Dihydroxychalcone Research

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is fundamental in the analysis of chalcones, providing reliable methods for purification, purity verification, and separation of geometric isomers (E/Z).

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative and qualitative analysis of 2'-beta-Dihydroxychalcone. Reversed-phase HPLC is most commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. This setup is highly effective for separating chalcones from reaction mixtures or natural product extracts.

The purity of a this compound sample can be determined by the presence of a single, sharp peak under various mobile phase conditions. The technique is also adept at separating the Z-isomer (as indicated by the IUPAC name (Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one) from its E-isomer counterpart. nih.gov Detection is typically performed using a UV-Vis detector, as the extensive conjugation in the chalcone (B49325) scaffold results in strong UV absorbance. openmedicinalchemistryjournal.com

Table 1: Typical HPLC Parameters for Chalcone Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel |

| Mobile Phase | Gradient elution with Methanol/Water or Acetonitrile/Water, often with a small percentage of formic or acetic acid to improve peak shape. openmedicinalchemistryjournal.com |

| Detection | UV-Vis Diode Array Detector (DAD) set at a wavelength between 330-370 nm. openmedicinalchemistryjournal.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 45 °C) openmedicinalchemistryjournal.com |

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective method for monitoring reaction progress and assessing the purity of this compound. libretexts.orgoregonstate.edu A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Due to its hydroxyl groups, this compound is a relatively polar molecule and its retention factor (Rf) will be sensitive to the polarity of the mobile phase. The presence of a single spot indicates a high degree of purity, while multiple spots suggest the presence of impurities or isomers. libretexts.org Visualization is easily achieved under UV light (254 nm) due to the compound's fluorescent nature.

Table 2: Common TLC System for Chalcone Purity Assessment

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates oregonstate.edu |

| Mobile Phase | A mixture of nonpolar and polar solvents, such as Hexane:Ethyl Acetate or Chloroform:Methanol in various ratios. |

| Visualization | UV lamp (254 nm or 365 nm) |

| Application | Purity check, reaction monitoring, and preliminary separation condition screening. oregonstate.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. core.ac.uk One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the carbon skeleton and the relative positions of atoms.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its structure. A key diagnostic signal is the proton of the 2'-hydroxyl group, which is significantly shifted downfield (typically δ 12-14 ppm). nih.gov This deshielding is a result of strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. nih.govfabad.org.tr

The vinylic protons, H-α and H-β, appear as doublets, and their coupling constant (J) can help determine the stereochemistry of the double bond. The aromatic protons on the two phenyl rings typically resonate in the range of δ 6.8 to 8.0 ppm, with their specific chemical shifts and splitting patterns depending on the substitution pattern.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| 2'-OH | 12.0 - 14.0 | Singlet (broad) | - |

| H-β | 7.5 - 8.0 | Doublet | ~15-16 (for E-isomer) |

| H-α | 7.4 - 7.9 | Doublet | ~15-16 (for E-isomer) |

| Aromatic H (Ring A/B) | 6.8 - 8.1 | Multiplet/Doublet/Triplet | 7 - 9 |

| β-OH | Variable (enol) | Singlet (broad) | - |

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C=O) of the chalcone is highly deshielded and appears far downfield, typically between δ 185 and 195 ppm. fabad.org.trresearchgate.net The carbons of the α,β-unsaturated system (C-α and C-β) give characteristic signals between δ 116 and 146 ppm. fabad.org.tr The remaining signals in the spectrum correspond to the carbons of the two aromatic rings.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 185 - 195 |

| C-β | 137 - 146 |

| C-α | 116 - 129 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-H / C-C | 115 - 140 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the characteristic functional groups within the this compound molecule by probing their vibrational modes. mdpi.com

The FT-IR spectrum provides clear evidence for the key structural components. A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibrations from the phenolic and enolic hydroxyl groups. researchgate.netijrpas.com The most intense band is typically the C=O stretching vibration of the α,β-unsaturated ketone, which appears around 1630-1680 cm⁻¹. researchgate.netresearchgate.net The stretching vibrations of the vinylic (C=C) and aromatic ring carbons are observed in the 1600-1450 cm⁻¹ region.

Table 5: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 | O-H Stretch | Phenolic and Enolic -OH |

| 1630 - 1680 | C=O Stretch | α,β-Unsaturated Ketone |

| 1570 - 1610 | C=C Stretch | Vinylic Double Bond |

| 1450 - 1600 | C=C Stretch | Aromatic Rings |

| 1200 - 1300 | C-O Stretch | Phenol |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a chalcone provides a unique fingerprint based on its vibrational modes. For this compound, the spectrum is characterized by several key absorption bands that confirm its core structure, which includes hydroxyl groups, a carbonyl group, an α,β-unsaturated system, and aromatic rings.

Key vibrational frequencies observed in the FT-IR spectrum of dihydroxychalcone derivatives are indicative of their molecular architecture. A broad absorption band typically appears in the region of 3450 cm⁻¹, which is characteristic of the O-H stretching vibration from the hydroxyl groups. cambridge.org The presence of the α,β-unsaturated ketone moiety, central to the chalcone framework, is confirmed by a strong absorption band for the C=O stretching vibration, generally found around 1613 cm⁻¹. cambridge.org Stretching vibrations of the aromatic C=C bonds and the enone's C=C bond typically appear in the 1590-1495 cm⁻¹ range. cambridge.org

Table 1: Characteristic FT-IR Peaks for Dihydroxychalcone Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3450 (broad) | O-H Stretch | Hydroxyl (-OH) |

| ~1613 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1590 | C=C Stretch | Aromatic Ring/Enone |

| ~1495 | C=C Stretch | Aromatic Ring |

These spectral data points are crucial for confirming the successful synthesis of the chalcone and for studying its intermolecular interactions, such as hydrogen bonding.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments. wikipedia.org For this compound (C₁₅H₁₂O₃), the molecular ion peak ([M]+ or [M-H]⁻) corresponding to its molecular weight (approximately 240.25 g/mol ) is a key identifier. nih.govnih.gov

Tandem mass spectrometry (MS/MS) experiments provide detailed information about the molecule's structure through controlled fragmentation. The fragmentation patterns of chalcones are well-studied and typically involve characteristic losses of functional groups and cleavages of the core structure. nih.gov Common fragmentation pathways for protonated chalcones include the loss of the A or B phenyl ring, often combined with the loss of a carbonyl group (CO). nih.gov For dihydroxychalcones, the fragmentation can be initiated by the hydroxyl groups, leading to specific neutral losses.

A proposed fragmentation pathway for a related compound, 2',4'-dihydroxychalcone (B613834), shows the generation of significant fragment ions that help in its identification. researchgate.net The analysis of these fragments allows researchers to piece together the connectivity of the molecule.

Table 2: Representative Mass Spectrometry Fragments for Dihydroxychalcones

| m/z (Mass-to-Charge Ratio) | Proposed Identity/Loss |

|---|---|

| ~241 | [M+H]⁺ (Protonated Molecular Ion) |

| ~239 | [M-H]⁻ (Deprotonated Molecular Ion) |

| ~223 | Loss of H₂O from [M+H]⁺ |

| ~195 | Loss of CO from a fragment |

| ~121 | Fragment corresponding to the hydroxylated A-ring |

Note: The exact m/z values and relative intensities can vary depending on the ionization technique (e.g., ESI, APCI) and collision energy used.

Advanced Techniques for Solid-State and Complex Characterization

X-Ray Powder Diffraction (XRPD) is an essential technique for the characterization of crystalline solids. It provides information on the crystal structure, phase purity, and degree of crystallinity of a compound. In the study of this compound, XRPD can be used to analyze its solid-state form. The resulting diffraction pattern, which plots diffraction intensity against the diffraction angle (2θ), serves as a unique fingerprint for the crystalline material.

Studies on various chalcone derivatives have successfully used XRPD to determine their crystal structures. cambridge.org For instance, analyses have revealed that chalcones can crystallize in systems such as monoclinic or orthorhombic. cambridge.orgeurjchem.comresearchgate.net The unit-cell parameters (a, b, c, α, β, γ) and the space group are determined from the diffraction data, providing a complete picture of the atomic arrangement in the crystal lattice. cambridge.orgeurjchem.com This information is vital for understanding the physical properties of the solid material and for polymorphism studies.

Scanning Electron Microscopy (SEM) is a technique used to visualize the surface morphology and topography of a solid material at high magnification. For this compound, SEM analysis of the synthesized powder or crystals would reveal details about its particle size, shape, surface texture, and degree of agglomeration. This microstructural information is important in materials science as it can influence properties such as solubility and dissolution rate. The images generated by SEM provide a direct visual representation of the material's external features, complementing the structural information obtained from techniques like XRPD.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. The UV-Vis spectrum of a chalcone is typically characterized by two major absorption bands. These absorptions are due to the π → π* electronic transitions within the aromatic rings (benzoyl and cinnamoyl systems) of the chalcone scaffold. researchgate.net

For dihydroxychalcones, one prominent absorption band (Band I) is often observed at longer wavelengths (around 365 nm) and is attributed to the cinnamoyl system (B-ring and the propenone bridge). researchgate.net A second band (Band II) at shorter wavelengths is associated with the benzoyl moiety (A-ring). The exact position (λmax) and intensity of these bands can be influenced by the substitution pattern on the aromatic rings and the solvent used. A spectrophotometric method for quantifying the total content of chalcones has been developed using an analytical wavelength of 390 nm after reaction with antimony pentachloride. nih.gov

Table 3: Typical UV-Visible Absorption Maxima for Dihydroxychalcones

| Band | Wavelength Range (nm) | Associated Electronic Transition | Moiety |

|---|---|---|---|